N,2-Dimethyl-4-propyl-4-heptanamine hydrochloride
Description
N,2-Dimethyl-4-propyl-4-heptanamine hydrochloride is a tertiary amine hydrochloride salt with a branched aliphatic structure. The molecule contains a heptane backbone with a propyl group at the fourth carbon, along with methyl groups at the nitrogen and second carbon positions. Hydrochloride salts of amines are typically crystalline solids with enhanced solubility in polar solvents compared to their freebase forms, a property common to many pharmacologically active compounds (e.g., dopamine hydrochloride , memantine hydrochloride ).
Properties
CAS No. |
64467-56-7 |
|---|---|
Molecular Formula |
C12H28ClN |
Molecular Weight |
221.81 g/mol |
IUPAC Name |
methyl-(2-methyl-4-propylheptan-4-yl)azanium;chloride |
InChI |
InChI=1S/C12H27N.ClH/c1-6-8-12(13-5,9-7-2)10-11(3)4;/h11,13H,6-10H2,1-5H3;1H |
InChI Key |
SGXHFXAKUUHEIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(CC(C)C)[NH2+]C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
The synthesis of N,2-Dimethyl-4-propyl-4-heptanamine hydrochloride generally involves multi-step organic reactions that build the heptanamine backbone and introduce the methyl and propyl substituents on the nitrogen atom. The key synthetic strategies include:
Formation of the Heptanamine Backbone: Starting with a suitable heptane derivative, functionalization at the 4-position introduces the propyl group. This is typically achieved via alkylation or Grignard reactions involving 4-halogenated heptane intermediates.
N-Methylation and N-Substitution: The nitrogen atom is methylated twice to form the dimethylamino group. This is commonly done using methyl halides (e.g., methyl iodide or methyl bromide) in the presence of a base such as sodium hydride or potassium carbonate, which facilitates nucleophilic substitution on the amine nitrogen.
Hydrochloride Salt Formation: The free base amine is converted into the hydrochloride salt by treatment with hydrochloric acid, enhancing stability and crystallinity.
| Step | Reagents/Conditions | Solvent | Temperature | Time |
|---|---|---|---|---|
| Heptanamine backbone formation | Alkyl halide or Grignard reagent | Ether or THF | 0–25°C | 2–6 hours |
| N-Methylation (first methyl) | Methyl iodide, base (NaH or K2CO3) | Dimethylformamide (DMF) or tetrahydrofuran (THF) | 60–80°C | 12–24 hours |
| N-Methylation (second methyl) | Methyl bromide, base | DMF or ethanol | Reflux (78°C for ethanol) | 12–24 hours |
| Salt formation | HCl gas or aqueous HCl | Ethanol or water | Room temperature | 1–2 hours |
This sequence ensures high conversion rates and purity of the target compound.
Purification and Characterization
After synthesis, purification is critical to obtain high-purity this compound suitable for research and industrial applications.
-
- Recrystallization from ethanol/water mixtures.
- Column chromatography using silica gel with chloroform/methanol eluents.
- Washing with cold solvents to remove residual impurities.
-
- High-Performance Liquid Chromatography (HPLC): Used to confirm purity, employing C18 columns with acetonitrile/water gradients containing 0.1% trifluoroacetic acid (TFA).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR in DMSO-d6 solvent, with chemical shifts for alkyl and amine protons typically observed between δ 1.2–3.5 ppm.
- Mass Spectrometry (MS): Confirms molecular weight and structure.
- Melting Point Determination: Confirms crystalline nature and purity.
- UV-Vis Spectroscopy: For solubility and concentration analysis, λ_max around 255 nm.
Industrial Production Considerations
In industrial settings, the synthesis of this compound often employs continuous flow reactors to improve reaction efficiency, heat transfer, and mixing. Automated systems allow precise control over parameters such as temperature, reagent feed rates, and reaction time, leading to:
- Enhanced yields (typically >90%)
- Improved batch-to-batch consistency
- Reduced impurities and byproducts
Solvent recovery and waste minimization are also integral to sustainable industrial processes.
Data Table: Summary of Preparation Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting Materials | 4-halogenated heptane derivatives, methyl halides | Same as lab scale, with bulk reagents |
| Reaction Solvents | DMF, THF, ethanol | Same, with solvent recycling systems |
| Reaction Temperature | 0–80°C | Controlled via automated reactors |
| Reaction Time | 12–24 hours | Reduced due to continuous flow (~1–4 hours) |
| Purification | Recrystallization, chromatography | Crystallization, filtration |
| Yield | 75–90% | >90% |
| Purity | ≥95% (HPLC validated) | ≥98% |
| Analytical Techniques | NMR, HPLC, MS, UV-Vis | Same, with in-line monitoring |
Research Findings on Reaction Optimization
- Solvent Effects: Polar aprotic solvents like DMF and THF enhance nucleophilicity of the amine, improving methylation efficiency.
- Base Selection: Sodium hydride offers stronger deprotonation but requires careful handling; potassium carbonate is milder and more industrially friendly.
- Temperature Control: Elevated temperatures (60–80°C) accelerate methylation but may increase side reactions; reflux conditions balance rate and selectivity.
- Reaction Monitoring: Real-time HPLC and NMR monitoring enable optimization of reaction endpoints, reducing overalkylation or incomplete conversion.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-4-propyl-4-heptanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Primary or secondary amines
Substitution: Various substituted amines
Scientific Research Applications
N,2-Dimethyl-4-propyl-4-heptanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-4-propyl-4-heptanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Hydrochloride Salts
The following table compares N,2-Dimethyl-4-propyl-4-heptanamine hydrochloride with structurally or functionally related compounds, based on evidence-derived
Key Observations:
Solubility : Aliphatic hydrochlorides (e.g., deuterated ethylamines ) generally exhibit lower aqueous solubility than aromatic analogs (e.g., dopamine HCl ), though this may vary with branching and substituent size.
Pharmacological Potential: Memantine HCl’s adamantane structure enables CNS activity, whereas the linear aliphatic chain of N,2-Dimethyl-4-propyl-4-heptanamine HCl may limit blood-brain barrier penetration unless modified .
Analytical and Stability Considerations
Analytical methods for hydrochloride salts often involve spectrophotometry (e.g., memantine HCl analyzed via UV/Vis at λmax 222–293 nm ) or HPLC (e.g., dosulepin HCl ). Stability data for N,2-Dimethyl-4-propyl-4-heptanamine HCl are unavailable in the evidence, but aliphatic amine hydrochlorides typically degrade via oxidation or hydrolysis under extreme pH or light exposure .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,2-Dimethyl-4-propyl-4-heptanamine hydrochloride?
- Methodological Answer : The compound can be synthesized via alkylation of tertiary amine precursors. A common approach involves reacting a primary amine (e.g., 4-propyl-4-heptanamine) with methylating agents like methyl iodide in the presence of a base (e.g., potassium carbonate) in anhydrous tetrahydrofuran (THF). Post-synthesis, the hydrochloride salt is formed by treating the free base with hydrochloric acid in ethanol .
- Key Considerations : Optimize reaction time and temperature to minimize by-products (e.g., over-alkylation). Monitor purity via HPLC or NMR post-synthesis .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Purity : Use reversed-phase HPLC with UV detection (λmax ~250–270 nm, based on aromatic analogs) and compare retention times against certified reference standards .
- Structural Confirmation : Employ H and C NMR to verify methyl and propyl substituents. Mass spectrometry (ESI-MS) can confirm the molecular ion peak (e.g., [M+H]+ for the free base) .
Q. What are the solubility properties of This compound in common solvents?
- Methodological Answer : The hydrochloride salt is typically freely soluble in polar solvents like water and methanol but insoluble in non-polar solvents (e.g., toluene or ether). Solubility can be enhanced by sonication or gentle heating (≤40°C). For experimental design, prepare stock solutions in deionized water and confirm stability over 24 hours .
Advanced Research Questions
Q. How does the stereochemistry of This compound influence its biological activity?
- Methodological Answer : Synthesize enantiomers using chiral catalysts (e.g., BINAP-metal complexes) and evaluate activity via receptor-binding assays (e.g., radioligand displacement for amine receptors). Compare IC50 values between enantiomers to identify stereospecific interactions .
- Data Contradiction Analysis : If enantiomers show similar activity, investigate non-specific membrane interactions or racemization during assays via chiral HPLC .
Q. What strategies mitigate instability of this compound under physiological conditions?
- Methodological Answer :
- pH Stability : Conduct stability studies in buffers (pH 4–8) at 37°C. Use LC-MS to detect degradation products (e.g., dealkylated amines).
- Light Sensitivity : Store lyophilized samples at -20°C in amber vials. For in vitro assays, shield reaction mixtures from UV light .
Q. How can researchers resolve discrepancies in reported pharmacological data for this compound?
- Methodological Answer :
- Source Verification : Cross-check purity (≥98% by HPLC) and salt form (hydrochloride vs. free base) across studies.
- Assay Variability : Standardize cell-based assays (e.g., use identical cell lines and incubation times). Validate results with orthogonal methods (e.g., calcium flux assays vs. radioligand binding) .
Q. What advanced analytical techniques are suitable for detecting trace impurities in synthesized batches?
- Methodological Answer :
- LC-HRMS : Identify low-abundance impurities (e.g., alkylation by-products) with high-resolution mass spectrometry.
- NMR Spectroscopy : Use F NMR (if fluorinated impurities are suspected) or 2D-COSY to resolve overlapping signals .
Experimental Design Considerations
Q. How to design dose-response studies for This compound in animal models?
- Methodological Answer :
- Dosing Range : Start with 0.1–10 mg/kg (based on molecular weight ~250–300 g/mol). Adjust using allometric scaling.
- Pharmacokinetics : Collect plasma samples at 0, 1, 3, 6, and 24 hours post-administration. Analyze using LC-MS/MS to measure bioavailability and half-life .
Q. What in silico tools predict the compound’s interaction with cytochrome P450 enzymes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
